Cas no 88495-54-9 ((3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid)

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid structure
88495-54-9 structure
상품 이름:(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
CAS 번호:88495-54-9
MF:C11H19NO4
메가와트:229.27286362648
MDL:MFCD02179172
CID:61169
PubChem ID:6951168

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • (S)-N-Boc-Piperidine-3-carboxylic acid
    • (S)-Boc-Nip-OH
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (3S)-
    • 3-S-(+)-BOC-piperidinecarboxylic acid
    • S-1-Boc-piperidine-3-carboxylic acid
    • (S )-1-Boc-piperidine-3-carboxylic acid
    • (S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
    • (S)-N-Boc-nipecotic acid
    • Boc-(S)-nipecotic acid
    • Boc-L-nipecotic acid
    • L-1-Boc-Nipecotic acid
    • N-Boc-(S)-Nipecotic acid
    • S-Boc-Nipecotic acid
    • 1-tert-Butoxycarbonylpiperidine-3-carboxylic acid
    • Boc-
    • (3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
    • 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (S)- (ZCI)
    • 1-(1,1-Dimethylethyl) (3S)-1,3-piperidinedicarboxylate (ACI)
    • (3S)-1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
    • (3S)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • (3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • (3S)-1-[[(1,1-Dimethylethyl)oxy]carbonyl]-3-piperidinecarboxylic acid
    • (S)-(+)-N-Boc-nipecotic acid
    • (S)-1-Boc-piperidine-3-carboxylic Acid
    • (S)-Boc-nipecotic acid
    • (S)-N-(tert-Butoxycarbonyl)nipecotic acid
    • (S)-N-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid
    • tert-Butyl (S)-3-carboxypiperidine-1-carboxylate
    • 1-(tert-Butoxycarbonyl)piperidine-3(S)-carboxylic acid
    • EN300-111860
    • CS-W002899
    • (S)-1-Boc-Nipecotic acid
    • Q-103066
    • (s)-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
    • (3s)-1-(tert-butoxycarbonyl) piperidine-3-carboxylic acid
    • (S)-1-BOC piperidine-3-carboxylic acid
    • SCHEMBL40056
    • AS-14277
    • AC-7702
    • (3S)-1-{[(1,1-Dimethylethyl)oxy]carbonyl}-3-piperidinecarboxylic acid
    • MFCD02179172
    • AKOS007930568
    • 88495-54-9
    • HY-W002899
    • TS-00597
    • boc-(s)-nip-oh
    • BOC-PIC(3)-OH
    • (S)-1-Boc-piperidine-3-carboxylic acid, 97%
    • (S)-1-(tert-Butoxycarbonyl) piperidine-3-carboxylic acid
    • NXILIHONWRXHFA-QMMMGPOBSA-N
    • AKOS015919853
    • (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
    • MDL: MFCD02179172
    • 인치: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
    • InChIKey: NXILIHONWRXHFA-QMMMGPOBSA-N
    • 미소: C(N1CCC[C@H](C(=O)O)C1)(=O)OC(C)(C)C

계산된 속성

  • 정밀분자량: 229.131408g/mol
  • 표면전하: 0
  • XLogP3: 1.1
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 회전 가능한 화학 키 수량: 3
  • 동위원소 질량: 229.131408g/mol
  • 단일 동위원소 질량: 229.131408g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 66.8Ų
  • 중원자 수량: 16
  • 복잡도: 282
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0

실험적 성질

  • 색과 성상: White to Yellow Solid
  • 밀도: 1.164
  • 융해점: 165-169 °C
  • 비등점: 165-169°C
  • 플래시 포인트: 167.4℃
  • 굴절률: 1.496
  • PSA: 66.84000
  • LogP: 1.65600
  • 증기압: No data available
  • 비선광도: +53 ~ +61° (c=1, chloroform)
  • 광학 활성: [α]22/D +57°, c = 1 in chloroform

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid 보안 정보

  • 기호: GHS07 GHS09
  • 신호어:Warning
  • 피해 선언: H319,H400
  • 경고성 성명: P273,P305+P351+P338
  • 위험물 운송번호:UN 3077 9/PG 3
  • WGK 독일:3
  • 위험 범주 코드: 50
  • 보안 지침: S26; S36; S61
  • 위험물 표지: Xi
  • 저장 조건:Store at room temperature
  • 위험 등급:IRRITANT
  • 위험 용어:R36/37/38

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid 세관 데이터

  • 세관 번호:2933399090
  • 세관 데이터:

    중국 세관 번호:

    2933399090

    개요:

    2933399090. 기타 구조상 비조합 피리딘 고리를 가진 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933399090. 구조물에는 수소화 여부와 관계없이 피리딘 고리가 조화되지 않은 다른 화합물이 들어 있다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00883-100G
(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
88495-54-9 97%
100g
¥ 924.00 2023-04-13
eNovation Chemicals LLC
K02951-10g
(S)-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
88495-54-9 98%
10g
$410 2024-05-24
TRC
B663373-250mg
(S)-1-Boc-piperidine-3-carboxylic Acid
88495-54-9
250mg
$ 50.00 2022-06-07
Enamine
EN300-111860-1.0g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
1g
$24.0 2023-06-09
eNovation Chemicals LLC
D403834-100g
L-1-Boc-Nipecotic acid
88495-54-9 97%
100g
$500 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045644-100g
(S)-Boc-nipecotic acid
88495-54-9 98%
100g
¥829.00 2024-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00883-25G
(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
88495-54-9 97%
25g
¥ 250.00 2023-04-13
Enamine
EN300-111860-0.1g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
0.1g
$19.0 2023-10-27
Enamine
EN300-111860-2.5g
(3S)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
88495-54-9 95%
2.5g
$25.0 2023-10-27
eNovation Chemicals LLC
D403834-500g
L-1-Boc-Nipecotic acid
88495-54-9 97%
500g
$1200 2024-06-05

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h
참조
Preparation of β2-amino acid derivatives (β2hThr, β2hTrp, β2hMet, β2hPro, β2hLys, pyrrolidine-3-carboxylic acid) by using DIOZ as chiral auxiliary
Gessier, Francois; et al, Helvetica Chimica Acta, 2005, 88(8), 2235-2249

합성 방법 2

반응 조건
1.1 Reagents: Water
2.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water
2.2 Reagents: Hydrochloric acid Solvents: Water
참조
Synthesis of stereoisomers of antithrombotic nipecotamides
Zheng, Xiaozhang; et al, Chirality, 1995, 7(2), 90-5

합성 방법 3

반응 조건
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
참조
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

합성 방법 4

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  overnight, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
참조
Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study
Zhou, Huiyu; et al, PLoS One, 2020, 15(7),

합성 방법 5

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; 2 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  0 °C; 3 atm
참조
Novel Non-Peptide Nociceptin/Orphanin FQ Receptor Agonist, 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: Design, Synthesis, and Structure-Activity Relationship of Oral Receptor Occupancy in the Brain for Orally Potent Antianxiety Drug
Hayashi, Shigeo; et al, Journal of Medicinal Chemistry, 2009, 52(3), 610-625

합성 방법 6

반응 조건
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
참조
Preparation of β-amino acids and synthesis of β-peptides with novel secondary structures
Abele, Stefan, 1999, , ,

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Solvents: Methanol ;  0 °C; 0 °C → rt; 23 h, rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Potassium bisulfate Solvents: Water ;  pH 2, 0 °C
참조
Optimization of Small Molecules That Sensitize HIV-1 Infected Cells to Antibody-Dependent Cellular Cytotoxicity
Grenier, Melissa C. ; et al, ACS Medicinal Chemistry Letters, 2020, 11(3), 371-378

합성 방법 8

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  0.5 h, -40 °C
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
참조
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

합성 방법 9

반응 조건
1.1 Solvents: Dichloromethane
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water
참조
Preparation of β-amino acids and synthesis of β-peptides with novel secondary structures
Abele, Stefan, 1999, , ,

합성 방법 10

반응 조건
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)-6-[2-(diphenylphosphino)-6-(1-met… Solvents: Toluene ;  1 min, rt
1.2 10 h, 80 °C
2.1 Reagents: Diisobutylaluminum hydride Solvents: Diethyl ether ,  Hexane ;  0.5 h, -40 °C
2.2 Reagents: Sodium borohydride Solvents: Ethanol ;  0 °C; 0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  3 h, rt
참조
Access to 1,3-Dinitriles by Enantioselective Auto-tandem Catalysis: Merging Allylic Cyanation with Asymmetric Hydrocyanation
Long, Jinguo; et al, Angewandte Chemie, 2020, 59(17), 6785-6789

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
참조
Catalysis with Phosphine-Containing Amino Acids in Various "Turn" Motifs
Agarkov, Anton; et al, Journal of Organic Chemistry, 2004, 69(23), 8077-8085

합성 방법 12

반응 조건
1.1 Solvents: Acetone ;  reflux
1.2 Solvents: Water ;  overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  0 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
참조
Catalysis with Phosphine-Containing Amino Acids in Various "Turn" Motifs
Agarkov, Anton; et al, Journal of Organic Chemistry, 2004, 69(23), 8077-8085

합성 방법 13

반응 조건
1.1 Reagents: Lithium hydroxide ,  Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h
참조
Preparation of β2-amino acid derivatives (β2hThr, β2hTrp, β2hMet, β2hPro, β2hLys, pyrrolidine-3-carboxylic acid) by using DIOZ as chiral auxiliary
Gessier, Francois; et al, Helvetica Chimica Acta, 2005, 88(8), 2235-2249

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Raw materials

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid Preparation Products

(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:88495-54-9)L-1-Boc-Nipecotic acid
sfd22011
순결:99.9%
재다:200kg
가격 ($):문의
Amadis Chemical Company Limited
(CAS:88495-54-9)(3S)-1-tert-butoxycarbonylpiperidine-3-carboxylic acid
A10550
순결:99%
재다:500g
가격 ($):625.0